Hydroxy Adapalene

Description

Properties

IUPAC Name |

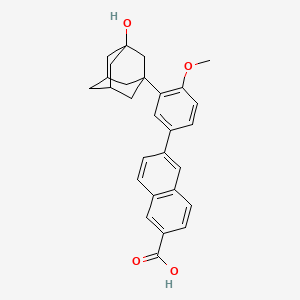

6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O4/c1-32-25-7-6-22(20-2-3-21-10-23(26(29)30)5-4-19(21)9-20)11-24(25)27-12-17-8-18(13-27)15-28(31,14-17)16-27/h2-7,9-11,17-18,31H,8,12-16H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFMDETWRVTMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)(C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-76-5 | |

| Record name | Adapalene impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYADAPALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6482CJV0PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxy Adapalene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxy Adapalene, a significant derivative and known impurity of the third-generation retinoid, Adapalene. As the landscape of dermatological drug development continues to evolve, a thorough understanding of related substances is paramount for regulatory compliance and the development of robust analytical methods. This document outlines a plausible and detailed synthetic pathway for this compound, leveraging a Suzuki-Miyaura cross-coupling reaction. Furthermore, it details a suite of analytical techniques for its comprehensive characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and quality control of Adapalene and its related compounds.

Introduction to this compound

Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a well-established topical retinoid for the treatment of acne vulgaris.[1][2] Its efficacy and favorable side-effect profile have made it a cornerstone in dermatological therapy.[3] this compound, identified as Adapalene EP Impurity B, is a hydroxylated derivative of Adapalene with the chemical name 6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid.[4][5] The presence of a hydroxyl group on the adamantyl moiety can influence the molecule's polarity, solubility, and potentially its biological activity and metabolic profile. A thorough understanding of its synthesis and characterization is therefore critical for impurity profiling, reference standard preparation, and further pharmacological investigation.

Chemical Structure:

-

Adapalene: C₂₈H₂₈O₃

-

This compound: C₂₈H₂₈O₄[6]

Key Physicochemical Data:

| Property | Adapalene | This compound |

| IUPAC Name | 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | 6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid[4] |

| CAS Number | 106685-40-9[7] | 1346599-76-5[4] |

| Molecular Weight | 412.52 g/mol [7] | 428.52 g/mol [6] |

| Appearance | White to off-white powder | Off-white solid[8] |

Synthetic Pathway of this compound

A robust synthetic route to this compound can be conceptualized based on established methods for Adapalene synthesis, primarily employing a Suzuki-Miyaura cross-coupling reaction.[2][7][9][10][11] This strategy involves the synthesis of a key hydroxylated adamantyl-phenyl boronic acid intermediate, which is then coupled with a suitable naphthalene derivative.

Sources

- 1. 3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid - Google Patents [patents.google.com]

- 5. Isolation and characterisation of impurities in adapalene. | Semantic Scholar [semanticscholar.org]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

Hydroxy Adapalene mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Hydroxy Adapalene

Introduction

Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its efficacy is rooted in its specific interaction with retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. As a naphthoic acid derivative, adapalene was engineered for enhanced stability and a more selective receptor binding profile compared to earlier retinoids like tretinoin, leading to an improved therapeutic index with less irritation.[1][2] This guide provides a detailed exploration of the molecular mechanisms of adapalene in vitro, with a particular focus on "this compound." While direct research on "this compound" is limited, its mechanism is likely to parallel that of its parent compound, adapalene. This document will, therefore, detail the established actions of adapalene and extrapolate the potential activities of its hydroxylated form based on structure-activity relationships.

Molecular Target Engagement: Retinoic Acid Receptors (RARs)

The primary mode of action for adapalene is its role as a potent and selective agonist for particular subtypes of retinoic acid receptors (RARs). It exhibits a strong binding preference for RARβ and RARγ, with a notably lower affinity for RARα.[1][3] This selectivity distinguishes it from first-generation retinoids, which interact more broadly with all three RAR subtypes.[1] The agonistic binding of adapalene to RARβ and RARγ is fundamental to its therapeutic effects.[]

Upon entering the cell, adapalene travels to the nucleus and binds to the RAR/RXR (Retinoid X Receptor) heterodimer. This binding event triggers a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]

Receptor Binding Affinity of Adapalene

The binding affinity of adapalene to the different RAR subtypes has been quantified in vitro, highlighting its selectivity.

| Receptor Subtype | AC50 (nM) |

| RARβ | 2.2 |

| RARγ | 9.3 |

| RARα | 22 |

| RXRα | >1000 |

Data sourced from R&D Systems.

Canonical Retinoid Signaling Pathway

Caption: Canonical Retinoid Signaling Pathway of Adapalene.

Downstream Cellular Effects

The interaction of adapalene with RARs initiates a cascade of events that influence key cellular processes, particularly in keratinocytes.

Regulation of Keratinocyte Differentiation and Proliferation

A hallmark of acne is abnormal follicular keratinization.[7] Adapalene normalizes the differentiation of follicular epithelial cells, which helps to prevent the formation of microcomedones, the precursors to all acne lesions.[7] In vitro studies using human keratinocyte cell lines (e.g., HaCaT cells) and isolated human pilosebaceous units have demonstrated that adapalene modulates the expression of genes involved in keratinocyte differentiation and proliferation.[8][9][10] For instance, retinoids are known to regulate the expression of various keratin genes, which are crucial for maintaining the structural integrity of the epidermis.[11][12] Adapalene's effect on the terminal differentiation of epidermal cells is thought to be a key part of its comedolytic activity.[13]

Anti-inflammatory Effects

Adapalene exhibits significant anti-inflammatory properties in vitro.[13][14] These effects are mediated through several mechanisms:

-

Modulation of Inflammatory Mediators: Adapalene has been shown to inhibit the lipoxygenase pathway and the oxidative metabolism of arachidonic acid, thereby reducing the production of inflammatory mediators.[14]

-

Inhibition of Chemokine Expression: In human keratinocytes, adapalene can reduce the expression of pro-inflammatory chemokines such as CCL2 and CCL27.[8]

-

Downregulation of Toll-Like Receptor 2 (TLR-2): Studies have shown that adapalene can decrease the expression of TLR-2 on keratinocytes. TLR-2 plays a role in the inflammatory response to Propionibacterium acnes (now Cutibacterium acnes), a bacterium implicated in acne.[15]

-

Inhibition of NF-κB Signaling: Adapalene has been observed to decrease the phosphorylation of p65, a subunit of the NF-κB transcription factor. This suggests that adapalene may suppress the NF-κB signaling pathway, which is a central regulator of inflammation.[8]

Experimental Protocols for In Vitro Assessment

To investigate the in vitro mechanism of action of retinoids like this compound, several key experimental protocols are employed.

Protocol 1: Radioligand Displacement Assay for RAR Binding Affinity

This assay determines the binding affinity of a compound to specific RAR subtypes.

Methodology:

-

Prepare Receptor Source: Use nuclear extracts from cells engineered to overexpress a specific human RAR subtype (α, β, or γ).

-

Radioligand: Utilize a high-affinity radiolabeled retinoid, such as [³H]-all-trans-retinoic acid.

-

Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Separate the receptor-bound from the free radioligand using a method like filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Keratinocyte Differentiation Assay using HaCaT Cells

This assay assesses the effect of a compound on the differentiation of keratinocytes.

Methodology:

-

Cell Culture: Culture HaCaT cells (an immortalized human keratinocyte cell line) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24-72 hours).

-

Induce Differentiation (Optional): Differentiation can be induced by methods such as increasing the calcium concentration in the culture medium.

-

Marker Analysis: Analyze the expression of differentiation markers.

-

Data Analysis: Compare the expression of differentiation markers in treated cells to untreated controls.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the changes in the expression of target genes in response to treatment.

Methodology:

-

Cell Treatment: Treat a relevant cell line (e.g., HaCaT keratinocytes or SEB-1 sebocytes) with the test compound at various concentrations and time points.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qRT-PCR: Perform qRT-PCR using primers specific for the target genes (e.g., CCL2, CCL27, TLR2, keratin genes) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ovid.com [ovid.com]

- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of action of adapalene for treating EGFR‐TKI‐induced skin disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling acne in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro modulation of TLR-2, CD1d and IL-10 by adapalene on normal human skin and acne inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Emergence of a Key Adapalene-Related Compound: A Technical Guide to the Discovery and Origin of Hydroxy Adapalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene, a third-generation synthetic retinoid, has become a cornerstone in the topical treatment of acne vulgaris since its approval.[1][2] Its efficacy, coupled with a favorable side-effect profile compared to earlier retinoids, stems from its selective affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ.[3] The development and lifecycle management of any pharmaceutical agent invariably involves a deep understanding of its related substances, including both process impurities and metabolites. This technical guide provides an in-depth exploration of a significant Adapalene-related compound: Hydroxy Adapalene. While primarily recognized as a process impurity in the synthesis of Adapalene, its potential origin as a metabolite underscores the importance of its characterization for a comprehensive understanding of Adapalene's pharmacology and safety.

The Genesis of this compound: A Tale of Synthesis and Metabolism

The discovery of this compound is intrinsically linked to the manufacturing and metabolic pathways of its parent compound, Adapalene. It is chemically identified as 6-[3-(3-Hydroxyadamant-1-yl)-4-methoxyphenyl]-2-naphthoic acid and is listed in the European Pharmacopoeia as "Adapalene EP Impurity B."[4][5]

Origin as a Synthetic Impurity

The initial identification and characterization of this compound arose from the rigorous analysis of impurities generated during the synthesis of Adapalene. A pivotal study published in the Journal of Pharmaceutical and Biomedical Analysis in 2007 detailed the isolation and structural elucidation of several impurities from the Adapalene manufacturing process.[6] This research provided the first comprehensive public characterization of the compound that would be designated as Adapalene EP Impurity B.[6][7] The formation of this impurity is often associated with the specific synthetic routes employed in large-scale production.[6]

Postulated Origin as a Metabolite

While concretely identified as a process impurity, the chemical structure of this compound strongly suggests its potential formation as a metabolite of Adapalene in biological systems. The metabolism of Adapalene in humans, though not fully elucidated, is known to involve O-demethylation, hydroxylation, and conjugation, with excretion primarily occurring via the biliary route.[1] Hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 (CYP450) enzymes, is a key pathway for the biotransformation of many xenobiotics, including pharmaceuticals. Given the presence of the adamantyl group in the Adapalene molecule, it represents a likely site for such enzymatic hydroxylation.

The following diagram illustrates the postulated metabolic pathway leading to the formation of this compound:

Physicochemical and Pharmacological Profile

A thorough understanding of this compound requires a detailed examination of its chemical properties and a comparative assessment of its pharmacological activity relative to the parent drug.

Physicochemical Characteristics

The introduction of a hydroxyl group to the adamantyl moiety of Adapalene results in a change in its physicochemical properties, most notably an increase in polarity.

| Property | Adapalene | This compound | Reference |

| Chemical Name | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | 6-[3-(3-Hydroxyadamant-1-yl)-4-methoxyphenyl]-2-naphthoic acid | [4][5] |

| Molecular Formula | C₂₈H₂₈O₃ | C₂₈H₂₈O₄ | [5] |

| Molecular Weight | 412.52 g/mol | 428.53 g/mol | [5] |

Pharmacological Activity: An Area for Further Research

The pharmacological activity of this compound, particularly its binding affinity for retinoic acid receptors (RARs), is not extensively documented in publicly available literature. Adapalene's therapeutic effects are mediated through its selective agonism of RARβ and RARγ.[3] It is plausible that the addition of a hydroxyl group could modulate this receptor interaction. A comparative analysis of the receptor binding affinities would be crucial to determine if this compound retains retinoid-like activity, acts as an antagonist, or is pharmacologically inert. The following diagram illustrates the established mechanism of Adapalene, providing a framework for the potential investigation of this compound's activity.

Methodologies for Investigation and Characterization

The study of this compound, both as a synthetic impurity and a potential metabolite, requires robust analytical and synthetic methodologies.

In Vitro Metabolism for Metabolite Generation

To definitively establish this compound as a metabolite, in vitro studies using human liver microsomes are essential. These experiments simulate the metabolic processes that occur in the liver.

Experimental Protocol: In Vitro Metabolism of Adapalene

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), Adapalene (final concentration 10 µM in a suitable solvent like DMSO, final DMSO concentration ≤ 0.5%), and phosphate buffer (pH 7.4) to a final volume of 200 µL.

-

Initiation of Reaction: Add an NADPH-regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺) to initiate the phase I metabolic reactions.

-

Incubation: Incubate the mixture at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation for Analysis: Centrifuge the mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

Synthesis of this compound Standard

The availability of a pure reference standard of this compound is critical for its accurate identification and quantification. While specific, detailed synthetic procedures for this compound are not widely published, its synthesis can be approached by adapting known methods for Adapalene synthesis, potentially starting from a hydroxylated adamantane precursor. General synthetic strategies for Adapalene often involve Suzuki or Negishi cross-coupling reactions.[8][9]

Conceptual Synthetic Workflow

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for the separation, identification, and quantification of Adapalene and its related compounds.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Mass Spectrometry: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Detection: Full scan MS and tandem MS (MS/MS) for structural elucidation. The precursor ion for this compound would be m/z 429.19 [M+H]⁺ in positive ion mode, and fragmentation patterns would be analyzed to confirm the structure.

Conclusion and Future Directions

This compound, officially recognized as Adapalene EP Impurity B, is a key related substance of Adapalene, originating from both synthetic processes and, putatively, from metabolic hydroxylation. While its existence and chemical structure are well-established, its biological activity remains a significant area for future investigation. A comprehensive pharmacological characterization, including its affinity for retinoic acid receptors, is necessary to fully understand its potential impact on the overall safety and efficacy profile of Adapalene. Further research into the specific CYP450 isozymes responsible for its formation would also provide valuable insights into potential drug-drug interactions. The methodologies outlined in this guide provide a framework for researchers to further explore the discovery and origin of this important Adapalene-related compound.

References

-

Alentris Research Pvt. Ltd. Adapalene EP Impurity B. Link

- Brenna, E., Frigoli, S., Fronza, G., Fuganti, C., & Sala, F. (2007). Isolation and characterisation of impurities in adapalene. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1161-1163.

-

Semantic Scholar. Isolation and characterisation of impurities in adapalene. Link

- Milanese, A., Gorincioi, E., Rajabi, M., Vistoli, G., & Santaniello, E. (2011). New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. Bioorganic Chemistry, 39(4), 151-158.

-

Smart & Biggar. (2024, December 5). FCA sets aside PMPRB's order that Galderma's patent claiming 0.3% adapalene “pertained to” 0.1% adapalene DIFFERIN. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 60164, Adapalene. Link

-

Wikipedia. Adapalene. Link

-

JD Supra. (2024, January 19). Federal Court finds PMPRB reasonably concluded Galderma's patent claiming 0.3% adapalene “pertained to” 0.1% adapalene DIFFERIN. Link

- Bernard, B. A. (1993). Adapalene, a new chemical entity with retinoid activity. Skin pharmacology, 6 Suppl 1, 61-69.

-

New Drug Approvals. ADAPALENE. Link

-

StatPearls. Adapalene. Link

- Grinev, V. G., et al. (2011). A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Pharmaceutical Chemistry Journal, 45(4), 241-244.

-

Medcom. Adapalene: A New Topical Retinoid for Acne. Link

-

Pharmaffiliates. Adapalene - Impurity B. Link

- Leyden, J. J. (2001). Retinoic acid receptors and topical acne therapy: establishing the link between gene expression and drug efficacy.

-

Milanese, A., et al. (2011). New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. ResearchGate. Link

-

BenchChem. An In-Depth Technical Guide to the Mechanism of Action of Adapalene on Retinoic Acid Receptors. Link

-

BOC Sciences. Adapalene Impurities.

-

Google Patents. US7498461B2 - Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Link

-

Google Patents. CN101033190B - A novel preparation method of adapalene. Link

-

Veeprho. Adapalene EP Impurity B | CAS 1346599-76-5. Link

-

U.S. Food and Drug Administration. Adapalene Topical Gel. Link

-

SynZeal. Adapalene Impurities. Link

Sources

- 1. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adapalene - Wikipedia [en.wikipedia.org]

- 3. karger.com [karger.com]

- 4. alentris.org [alentris.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and characterisation of impurities in adapalene. | Semantic Scholar [semanticscholar.org]

- 8. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Foreword: Characterizing a Key Adapalene-Related Compound

An In-depth Technical Guide to the Physicochemical Properties of Hydroxy Adapalene Powder

This compound, known formally as 6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid, is a primary metabolite and a known impurity of Adapalene, a widely utilized third-generation topical retinoid.[1][2][3] For researchers, formulation scientists, and quality control analysts in the pharmaceutical industry, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for developing stable formulations, ensuring regulatory compliance, and elucidating the parent drug's metabolic pathway.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound powder. In the absence of extensive primary literature on this specific metabolite, we will leverage established analytical principles and comparative data from its parent compound, Adapalene, to outline robust, field-proven methodologies. The objective is to equip the scientist with both the foundational data and the practical frameworks necessary for its rigorous characterization.

Chemical Identity and Structural Elucidation

The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and structure. This ensures that all subsequent data are attributed to the correct chemical entity.

Table 1: Chemical Identity of this compound

| Identifier | Data | Source(s) |

| Chemical Name | 6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | [1][2] |

| Synonyms | Adapalene EP Impurity B, Hydroxyadapalene | [1][3][4] |

| CAS Number | 1346599-76-5 | [1][4][5] |

| Molecular Formula | C₂₈H₂₈O₄ | [1][5][6] |

| Molecular Weight | 428.52 g/mol | [1][5] |

Experimental Protocol: Structural Confirmation via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for structural verification. The causality for using both is their complementary nature: MS provides the molecular weight and fragmentation pattern, confirming the mass and elemental composition, while NMR elucidates the specific arrangement of atoms and their connectivity.

Step-by-Step Protocol:

-

Sample Preparation:

-

For ¹H and ¹³C NMR, dissolve 5-10 mg of this compound powder in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in which it is slightly soluble.[1][7]

-

For High-Resolution Mass Spectrometry (HRMS), prepare a dilute solution (approx. 1 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

-

-

Mass Spectrometry Analysis:

-

Utilize an HRMS instrument (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in negative ion mode to deprotonate the carboxylic acid.

-

Validation Check: The measured mass of the [M-H]⁻ ion should be within 5 ppm of the calculated theoretical mass (427.1864 for C₂₈H₂₇O₄⁻). This provides high confidence in the elemental composition.

-

-

NMR Spectroscopy Analysis:

-

Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra on a high-field spectrometer (≥400 MHz).

-

Expert Insight: The key structural differentiators from Adapalene will be the absence of a proton signal at one of the adamantyl bridgehead positions and the appearance of a signal corresponding to the tertiary alcohol. The surrounding proton and carbon signals will also exhibit predictable shifts. The spectra must be consistent with the proposed hydroxylated structure.

-

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) or its impurities directly influence stability, dissolution rate, and manufacturability.

Appearance & Morphology

This compound is described as a white to pale beige or off-white solid powder.[1][8] Visual inspection should be the first step, followed by microscopic analysis (e.g., Scanning Electron Microscopy - SEM) to understand particle morphology and surface characteristics, which can influence powder flow and dissolution.

Thermal Properties

Thermal analysis is critical for determining the material's stability at different temperatures and for identifying potential polymorphic or solvated forms.

This high melting point suggests strong intermolecular forces within the crystal lattice. The decomposition indicates thermal instability at or near its melting temperature.

Experimental Protocol: Thermal Analysis via DSC and TGA

Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass with temperature. Using them in tandem provides a comprehensive thermal profile.

Caption: Workflow for comprehensive thermal analysis.

Causality: The DSC will show a sharp endotherm if a distinct melt occurs, but given the reported decomposition, it is more likely to show a complex profile. The TGA is crucial here; it will confirm the decomposition temperature by showing a significant mass loss and can also quantify any residual solvent or water present before decomposition begins.

Crystallinity and Polymorphism

The crystalline form of a compound can significantly impact its solubility and stability. While specific polymorphic forms of this compound are not documented in the searched literature, its parent, Adapalene, is known to exist in both crystalline and amorphous forms.[9][10] It is therefore imperative to characterize the crystallinity of any new batch of this compound.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for distinguishing between amorphous (disordered) and crystalline (ordered) materials and for identifying different polymorphic forms.

Step-by-Step Protocol:

-

Sample Preparation: Gently pack the this compound powder into the sample holder, ensuring a flat, even surface.

-

Instrument Setup: Use a diffractometer with CuKα radiation.

-

Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

-

Data Analysis:

-

Crystalline Material: The diffractogram will show a series of sharp, well-defined peaks at specific 2θ angles. These peaks are characteristic of a specific crystal lattice.

-

Amorphous Material: The diffractogram will show a broad, diffuse halo with no distinct peaks.

-

Self-Validation: The peak positions and relative intensities should be reproducible for a given crystalline form, serving as a unique fingerprint for batch-to-batch consistency.

-

Solubility Profile

Solubility is a critical determinant of bioavailability and a key parameter for formulation development.

Table 2: Reported and Predicted Solubility Properties

| Property | Data | Type | Source(s) |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | Qualitative | [1][7] |

| Water Solubility | Practically Insoluble (Inferred from Adapalene) | Qualitative | [11][12][13] |

| pKa | 4.23 ± 0.30 | Predicted | [1][7] |

The predicted pKa of ~4.23 is attributed to the carboxylic acid moiety. This suggests that this compound is a weak acid, and its solubility in aqueous media will be highly pH-dependent, increasing significantly at pH values above its pKa as the molecule ionizes.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent system, which is essential for pre-formulation.

Step-by-Step Protocol:

-

System Preparation: Prepare a series of pharmaceutically relevant solvents (e.g., water, 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4, and ethanol).

-

Incubation: Add an excess amount of this compound powder to each vial containing a known volume of solvent. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

Expert Insight: Equilibrium is confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change. This is a critical self-validating step.

-

-

Sample Processing: After equilibration, stop agitation and allow the suspension to settle. Filter the supernatant through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method.

Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), governs a molecule's ability to cross biological membranes. For a topical drug metabolite, it influences skin penetration and distribution.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This classic method measures the partitioning of a compound between n-octanol (simulating a lipid phase) and water.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol.

-

Partitioning: Combine the n-octanol stock solution with the pre-saturated water phase in a suitable volume ratio (e.g., 1:1 or 2:1).

-

Equilibration: Shake the mixture vigorously for 20-30 minutes, then centrifuge to ensure complete phase separation.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate the partition coefficient P as:

-

P = [Concentration]octanol / [Concentration]water

-

LogP = log₁₀(P)

-

Chemical Stability Profile

Assessing the intrinsic chemical stability of this compound is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways. The parent drug, Adapalene, is known to degrade under basic, acidic, and oxidative stress.[14][15]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies, as mandated by ICH guidelines, deliberately expose the compound to harsh conditions to accelerate degradation and identify likely degradation products.

Caption: Workflow for ICH-compliant forced degradation studies.

Trustworthiness: The protocol's validity hinges on the use of a stability-indicating analytical method . This is an HPLC method specifically developed and validated to separate this compound from all its potential degradation products and any other related compounds without interference. The assessment of mass balance is a critical checkpoint; a significant loss of total analyte mass suggests that some degradants are not being detected, requiring method optimization.

Conclusion

The physicochemical properties of this compound powder, summarized in this guide, form the bedrock for its use in advanced pharmaceutical research and development. While it shares the characteristic high melting point and poor aqueous solubility of its parent compound, its unique hydroxyl group introduces changes in polarity and potential hydrogen bonding that must be experimentally quantified. The protocols detailed herein provide a robust framework for scientists to perform this characterization. Rigorous analysis of the solid state, solubility, lipophilicity, and stability will enable confident formulation development, accurate impurity profiling, and a deeper understanding of Adapalene's metabolic fate.

References

-

ResearchGate. (n.d.). Degradation of Adapalene at Different Stress Condition. Retrieved from ResearchGate. [Link]

-

Veeprho. (n.d.). Adapalene Impurities and Related Compound. Retrieved from Veeprho. [Link]

-

ResearchGate. (n.d.). Chromatogram of Adapalene and degradation products: (a) Acid.... Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Adapalene. PubChem Compound Summary for CID 60164. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (2021). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Retrieved from PMC. [Link]

-

Wikipedia. (n.d.). Adapalene. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formulation. Retrieved from ResearchGate. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Derivative Spectrophotometric Determination of Adapalene in its Bulk and Pharmaceutical Dosage Form. Retrieved from Innovare Academic Sciences. [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances Regarding the Therapeutic Potential of Adapalene. Retrieved from PMC. [Link]

-

Galderma. (2018). Product Monograph - Differin. Retrieved from Galderma Canada. [Link]

- Google Patents. (n.d.). Adapalene polymorphic forms - US20060116427A1.

-

U.S. Food and Drug Administration. (n.d.). DIFFERIN (adapalene gel) Gel, 0.1% Rx Only. Retrieved from FDA. [Link]

- Google Patents. (n.d.). Adapalene polymorphic form - JP2006151976A.

-

USP-NF. (2012). Revision Bulletin Official December 1, 2012 Description and Solubility 1 - Adapalene. Retrieved from USP. [Link]

-

Pharmaffiliates. (n.d.). Adapalene - Impurity B (Freebase). Retrieved from Pharmaffiliates. [Link]

-

GSRS. (n.d.). HYDROXYADAPALENE. Retrieved from GSRS. [Link]

-

Veeprho. (n.d.). Adapalene EP Impurity B | CAS 1346599-76-5. Retrieved from Veeprho. [Link]

-

SynZeal. (n.d.). Adapalene EP Impurity B | 1346599-76-5. Retrieved from SynZeal. [Link]

Sources

- 1. This compound | 1346599-76-5 [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. Adapalene EP Impurity B | 1346599-76-5 | SynZeal [synzeal.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | TRC-H750045-2.5MG | LGC Standards [lgcstandards.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | 1346599-76-5 [m.chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. US20060116427A1 - Adapalene polymorphic forms - Google Patents [patents.google.com]

- 10. JP2006151976A - Adapalene polymorphic form - Google Patents [patents.google.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. uspnf.com [uspnf.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Hydroxy Adapalene

Introduction

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges, chief among them being the optimization of its physicochemical properties. Adapalene, a third-generation synthetic retinoid, is a cornerstone in dermatological therapy, particularly for acne vulgaris.[1] Its efficacy is well-established, but like many potent molecules, it is characterized by low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.[2] This guide focuses on a critical derivative, Hydroxy Adapalene , and provides an in-depth exploration of its solubility profile. The introduction of a hydroxyl (-OH) group fundamentally alters the parent molecule's characteristics, impacting everything from solvent interactions to formulation strategies.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of the principles governing solubility, detailed protocols for its experimental determination, and predictive insights into the behavior of this compound across a spectrum of solvents. As scientists, we understand that robust, reproducible data is paramount; therefore, every protocol herein is designed as a self-validating system, grounding experimental practice in established scientific theory.

Physicochemical Properties: From Adapalene to this compound

Understanding the solubility of a molecule begins with its structure. Adapalene is a naphthoic acid derivative with a bulky, lipophilic adamantyl group.[1][3] Its poor water solubility stems from this large, non-polar structure.

dot graph "Hydroxy_Adapalene_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; C26 [label="C"]; C27 [label="C"]; C28 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; H1 [label="H"];

// Naphthalene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C10; C10 -- C1; C10 -- C9; C9 -- C8; C8 -- C7; C7 -- C6; C6 -- C5;

// Link to phenyl group C6 -- C11;

// Phenyl group C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11;

// Methoxy group C14 -- O1; O1 -- C28;

// Link to adamantyl group C13 -- C17;

// Adamantyl group (simplified representation) C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C17; C17 -- C21; C21 -- C22; C22 -- C18; C19 -- C23; C23 -- C24; C24 -- C20;

// Hydroxyl group on Adamantyl (representative position) C22 -- O3; O3 -- H1;

// Carboxylic acid group C2 -- C25; C25 -- O2; C25 -- O_double [shape=point]; O_double -- O1_acid [label="O"];

// Dummy nodes for double bonds subgraph { rank=same; C25; O_double; } C25 -- O_double [style=invis];

// Positioning - this is tricky in dot, might need manual adjustment or a different layout engine C1 [pos="0,1.5!"]; C2 [pos="1,1.5!"]; C3 [pos="2,1.5!"]; C4 [pos="3,1.5!"]; C5 [pos="3,0!"]; C6 [pos="2,0!"]; C10 [pos="1,0!"]; C9 [pos="0,0!"]; C8 [pos="-1,0!"]; C7 [pos="-1,1.5!"]; C11 [pos="2,-1.5!"]; C12 [pos="3,-1.5!"]; C13 [pos="4,-1.5!"]; C14 [pos="4,0!"]; C15 [pos="3,0!"]; C16 [pos="2,0!"]; O1 [pos="5,0!"]; C28 [pos="6,0!"]; C17 [pos="5,-1.5!"]; C25 [pos="1,3!"]; O2 [pos="0,3!"]; O1_acid [pos="2,3!"]; O3 [pos="6,-3!"]; H1 [pos="7,-3!"]; } A representative structure of this compound.

The introduction of a hydroxyl group to create This compound —a common metabolite—imparts significant changes:

-

Increased Polarity : The -OH group is highly polar and introduces a site for strong dipole-dipole interactions.

-

Hydrogen Bonding Capability : The hydroxyl group can act as both a hydrogen bond donor (from the H) and an acceptor (from the O's lone pairs).[4][5][6][7] This is the most critical change, allowing for favorable interactions with protic solvents like water and alcohols.

-

Physicochemical Parameters : The predicted changes from the parent compound are significant.

| Parameter | Adapalene (Parent) | This compound (Predicted) | Rationale for Change |

| Molecular Weight | ~412.5 g/mol [2][8] | ~428.5 g/mol | Addition of one oxygen atom. |

| LogP (Lipophilicity) | 6.9 - 8.04[1][2] | Lower (e.g., 5.5 - 6.5) | The polar -OH group significantly increases hydrophilicity, reducing the partition coefficient. |

| pKa | ~4.2 (for carboxylic acid)[2][9] | ~4.2 (minor change) | The carboxylic acid pKa is unlikely to be significantly affected by hydroxylation on the distant adamantyl ring. |

| Aqueous Solubility | Practically insoluble (~4.01e-06 g/L)[1][8][10] | Low, but significantly higher than Adapalene | The new hydrogen bonding site will improve interaction with water molecules, increasing solubility. |

Core Principles Governing Solubility

The solubility of a drug is not a single value but a complex function of its interactions with the solvent.[11][12][13] The adage "like dissolves like" is a useful starting point, meaning polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[14][15]

dot graph "Solubility_Factors" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Key molecular and solvent factors influencing solubility.

The Role of Polarity and Hydrogen Bonding

Solvents can be categorized as polar, semi-polar, or non-polar.[16]

-

Polar Solvents : Have high dielectric constants and often engage in hydrogen bonding (e.g., water, methanol, propylene glycol). They effectively solvate polar molecules and ions.

-

Semi-Polar Solvents : Can induce a degree of polarity in non-polar molecules and may serve as co-solvents (e.g., acetone, ethanol).[11]

-

Non-Polar Solvents : Have low dielectric constants and interact primarily through weaker van der Waals forces (e.g., hexane, toluene).

For this compound, the presence of the carboxylic acid and the new hydroxyl group makes it a prime candidate for dissolution in polar, protic solvents that can participate in hydrogen bonding.[6][17] The strength of the solute-solvent hydrogen bonds must be sufficient to overcome the energy of the crystal lattice of the solid drug.[6]

The Critical Influence of pH

Most pharmaceutical compounds are weak acids or bases, and their solubility is highly dependent on pH.[18] this compound, with its carboxylic acid moiety (pKa ~4.2), is a weak acid.

-

At pH < pKa : The compound will be predominantly in its neutral, un-ionized form (R-COOH). This form is less polar and thus less soluble in aqueous media.

-

At pH > pKa : The compound will exist primarily in its ionized, carboxylate form (R-COO⁻). The ionic charge dramatically increases polarity and interaction with water, leading to a significant increase in solubility.

dot graph "pH_pKa_Solubility" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Relationship between pH, pKa, and molecular form.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[19][20][21] This method ensures that the solution is in true equilibrium with the solid drug, providing the most reliable data for biopharmaceutical assessment.

Workflow for Thermodynamic Solubility Determination

dot graph "Shake_Flask_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Thermodynamic solubility workflow via shake-flask method.

Detailed Protocol: Shake-Flask Method

This protocol is designed to ensure accuracy and reproducibility in determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid powder, purity >98%)

-

Selected solvents (e.g., Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, Propylene Glycol, DMSO, THF)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)[22][23]

-

Centrifuge

-

0.22 µm PVDF syringe filters

-

Validated HPLC-UV system

Procedure:

-

Preparation : Add an excess amount of solid this compound (e.g., 2-5 mg, enough to ensure solid remains after equilibration) to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.[19]

-

Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired pre-heated solvent/buffer to each vial.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker set to a constant agitation speed at 37 °C. Allow the samples to equilibrate for at least 48-72 hours.[22]

-

Sampling : At predetermined time points (e.g., 24, 48, and 72 hours), carefully remove the vials.

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step.

-

Method A (Recommended) : Centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Method B : Filter the suspension using a chemical-resistant 0.22 µm syringe filter. (Note: Pre-saturate the filter by discarding the first ~200 µL to avoid drug adsorption to the membrane).

-

-

Dilution : Immediately after separation, carefully withdraw a known volume of the clear supernatant and dilute it with the HPLC mobile phase to a concentration within the validated analytical range. This prevents the compound from precipitating out of the saturated solution upon cooling.[22]

-

Quantification : Analyze the diluted samples using the validated HPLC-UV method described below.

-

Confirmation of Equilibrium : Equilibrium is reached when the measured concentrations from two consecutive time points are within an acceptable margin (e.g., <5% difference).[22]

Detailed Protocol: Analytical Quantification by HPLC-UV

A robust HPLC method is required for accurate quantification.[24][25]

Instrumentation & Conditions:

-

HPLC System : Agilent 1100/1200 series or equivalent with a UV/PDA detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A mixture of acetonitrile and water (e.g., 67:33 v/v) with 0.1% phosphoric acid to adjust the pH to ~2.5.[26][27] This low pH ensures the molecule is in its protonated, un-ionized form for consistent retention.

-

Injection Volume : 20 µL.[26]

-

Column Temperature : 25 °C.

Procedure:

-

Standard Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., a 50:50 mix of acetonitrile:water).

-

Calibration Curve : Create a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the diluted samples.

-

Analysis : Inject the calibration standards to establish a linear calibration curve (Concentration vs. Peak Area). The correlation coefficient (r²) should be >0.999.

-

Sample Analysis : Inject the diluted supernatant samples (from the shake-flask experiment) in triplicate.

-

Calculation : Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original undiluted supernatant, which represents the solubility.

Solubility Profile of this compound

While experimental data for this compound is not widely published, we can construct a predictive solubility profile based on the known behavior of Adapalene and the principles of physical chemistry.

| Solvent | Solvent Type | Adapalene Solubility | This compound (Predicted Solubility) | Rationale |

| Water (pH ~7) | Polar Protic | Practically Insoluble (<0.01 mg/mL)[8][10] | Very Slightly Soluble | The -OH group enhances H-bonding with water, but the large lipophilic core still dominates. |

| Phosphate Buffer (pH 6.8) | Polar Protic (Aqueous) | Practically Insoluble | Slightly Soluble (>0.1 mg/mL) | At pH > pKa, the carboxylate ion (R-COO⁻) form predominates, dramatically increasing aqueous solubility. |

| Ethanol | Polar Protic | Sparingly Soluble[8][10] | Soluble (>10 mg/mL) | Ethanol acts as both an H-bond donor/acceptor and has a non-polar ethyl chain, effectively solvating both polar and non-polar regions of the molecule. |

| Propylene Glycol | Polar Protic | Soluble[29] | Freely Soluble (>33 mg/mL) | An excellent H-bonding solvent that is less polar than water, making it ideal for molecules like this. Adapalene itself has good solubility.[29][30] |

| Methanol | Polar Protic | Soluble[28] | Freely Soluble | Similar to ethanol, provides strong H-bonding interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble[10][28] | Soluble | A good polar aprotic solvent that can dissolve Adapalene effectively; this is unlikely to change significantly. |

| DMSO | Polar Aprotic | Soluble (~5 mg/mL)[31][32] | Soluble (~5-10 mg/mL) | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetone | Semi-Polar | Soluble[29] | Soluble | Effective at solvating moderately polar compounds. |

| Hexane | Non-Polar | Insoluble | Insoluble | "Like dissolves like" principle; the molecule is too polar to dissolve in a non-polar alkane. |

Conclusion

The solubility of this compound is a multi-faceted property dictated by a delicate balance of its lipophilic core and its polar, ionizable functional groups. The addition of a hydroxyl group to the Adapalene scaffold provides a crucial site for hydrogen bonding, predictably enhancing its solubility in polar protic solvents like alcohols and propylene glycol. Most importantly, its nature as a weak acid means its aqueous solubility is critically dependent on pH, increasing significantly in environments where the pH is above its pKa of approximately 4.2.

For researchers and formulation scientists, this guide provides the theoretical framework and robust experimental protocols necessary to accurately characterize this molecule. A thorough understanding and precise measurement of solubility, as outlined herein, are not merely academic exercises; they are indispensable steps in navigating the complex path of drug development, from lead optimization and formulation design to ensuring adequate bioavailability and therapeutic success.

References

-

Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare. [Link]

-

How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

-

4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. [Link]

-

Factors Affecting Drug Solubility. (n.d.). Scribd. [Link]

-

Explain the relationship between H bonds and solubility in water. (n.d.). Homework.Study.com. [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Al-Kindi Center for Research and Development. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

How Do Hydrogen Bonds Influence Solubility? (2025, May 7). YouTube. [Link]

-

How do hydrogen bonds affect solubility? (2025, August 18). askIITians. [Link]

-

Adapalene. (n.d.). PubChem. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

H. Wen, K. Morris. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

-

Adapalene Cream, 0.1%. (n.d.). DailyMed. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube. [Link]

-

Revision Bulletin Official December 1, 2012 Description and Solubility 1 - Adapalene. (2012, December 1). USP-NF. [Link]

-

Physicochemical properties of adapalene (ADP). (n.d.). ResearchGate. [Link]

-

Formulation and Evaluation of Adapalene for Antiacne Topical Emulgel. (2025, July 29). International Journal of Pharmaceutical Sciences. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Solubility & Dissolution. (n.d.). PharmDecks. [Link]

-

how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. [Link]

-

A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formulation. (n.d.). Semantic Scholar. [Link]

-

IMPLEMENTATION OF GREEN SOLVENT SYSTEM FOR THE ANALYSIS OF ADAPALENE IN BULK AND TOPICAL GEL FORMULATION BY RP-HPLC. (n.d.). IIP Series. [Link]

-

Pharmaceutical Solvents. (2016, August 14). Basicmedical Key. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. [Link]

-

Formulation and evaluation of topical spray of antiacne agent. (n.d.). Asian Journal of Pharmaceutics. [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization (WHO). [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). ResearchGate. [Link]

-

Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. (n.d.). Natural Volatiles & Essential Oils. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

-

A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formulations. (2025, August 8). ResearchGate. [Link]

-

ADAPALENE. (2022, January 25). New Drug Approvals. [Link]

-

Recent Advances Regarding the Therapeutic Potential of Adapalene. (n.d.). MDPI. [Link]

Sources

- 1. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 5. homework.study.com [homework.study.com]

- 6. al-kindipublisher.com [al-kindipublisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Adapalene Cream, 0.1% [dailymed.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. uspnf.com [uspnf.com]

- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. pharmdecks.com [pharmdecks.com]

- 16. Pharmaceutical Solvents | Basicmedical Key [basicmedicalkey.com]

- 17. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 18. pharmatutor.org [pharmatutor.org]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. researchgate.net [researchgate.net]

- 22. who.int [who.int]

- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 24. pharmaguru.co [pharmaguru.co]

- 25. improvedpharma.com [improvedpharma.com]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. iipseries.org [iipseries.org]

- 29. ijpsjournal.com [ijpsjournal.com]

- 30. ajper.com [ajper.com]

- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 32. cdn.caymanchem.com [cdn.caymanchem.com]

Potential Therapeutic Targets of Hydroxy Adapalene: A Technical Guide for Drug Discovery

Foreword: The Evolving Landscape of Retinoid Therapeutics

For decades, retinoids have been a cornerstone in dermatology and are increasingly explored in oncology. Adapalene, a third-generation synthetic retinoid, marked a significant advancement with its enhanced receptor selectivity and favorable side-effect profile. As our understanding of retinoid signaling deepens, so does the imperative to investigate the biological activity of their metabolites. This guide focuses on Hydroxy Adapalene, a metabolite of Adapalene, to delineate its potential therapeutic targets. By extrapolating from the well-established pharmacology of the parent compound and considering the nuances of its metabolic transformation, we aim to provide a foundational resource for researchers and drug development professionals poised to explore this next frontier in retinoid science.

Introduction to Adapalene and its Metabolism

Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a potent modulator of cellular differentiation, keratinization, and inflammatory processes.[1] Its therapeutic efficacy, particularly in acne vulgaris, is attributed to its selective agonism of Retinoic Acid Receptors (RARs), with a notable affinity for RARβ and RARγ isoforms.[2] Unlike first and second-generation retinoids, Adapalene's rigid molecular structure contributes to its receptor selectivity and chemical stability.[3][4]

Upon topical application, a portion of Adapalene is metabolized. While comprehensive human metabolism data remains to be fully elucidated, in vitro studies using human hepatocytes have identified hydroxylation as a key metabolic pathway.[5] This leads to the formation of metabolites such as this compound. The precise enzymatic drivers of this hydroxylation in the skin are likely members of the cytochrome P450 (CYP) superfamily, which are known to be involved in the metabolism of a wide array of xenobiotics within the skin.[6][7][8]

This compound (CAS: 1346599-76-5), or 6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a primary subject of this guide.[9][10][11][12] The introduction of a hydroxyl group to the adamantyl moiety is a critical chemical modification that may alter its binding affinity, selectivity, and overall biological activity compared to the parent compound.

The Retinoid Signaling Pathway: The Primary Axis of Action

The biological effects of retinoids are predominantly mediated through the nuclear retinoid receptors, RARs and Retinoid X Receptors (RXRs).[13] These receptors function as ligand-dependent transcription factors that, upon activation, form heterodimers (RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[14] This interaction modulates gene transcription, influencing a cascade of cellular processes including proliferation, differentiation, and apoptosis.[13]

Retinoic Acid Receptors (RARs): The Established Targets

Adapalene exhibits a distinct binding profile with a high affinity for RARβ and RARγ, and a significantly lower affinity for RARα.[4][15] This selectivity is believed to contribute to its reduced irritant potential compared to less selective retinoids.[3]

It is highly probable that this compound retains an affinity for RARβ and RARγ. The core naphthoic acid structure responsible for RAR interaction remains intact. However, the added hydroxyl group could subtly alter the binding kinetics and conformational changes induced upon binding, potentially leading to a modified downstream gene expression profile.

Potential Therapeutic Implications:

-

Dermatological Disorders: Continued efficacy in conditions where RARγ is the predominant receptor in the epidermis, such as acne, photoaging, and pigmentary disorders.[2][16][17][18]

-

Oncology: RARβ is often silenced in various cancers and acts as a tumor suppressor.[14][19] Agonism of RARβ by this compound could represent a therapeutic strategy in cancers like melanoma, colorectal, and breast cancer, where Adapalene has already shown promise.[20][21][22][23]

Downstream Gene Targets of RAR Activation

The activation of the RAR/RXR heterodimer initiates a complex transcriptional program. The specific genes regulated are cell-type and context-dependent.

| Gene Category | Examples | Biological Process | Potential Therapeutic Relevance for this compound |

| Cell Cycle Regulators | p21, Cyclin D1 | Inhibition of proliferation, cell cycle arrest | Cancer therapy, hyperproliferative skin disorders |

| Differentiation Markers | Keratins, Loricrin | Promotion of cellular differentiation | Keratinization disorders, wound healing |

| Apoptosis Regulators | Bax, Bcl-2 | Induction of programmed cell death | Cancer therapy |

| Extracellular Matrix Components | Collagens, Matrix Metalloproteinases (MMPs) | Tissue remodeling, anti-aging | Photoaging, scar revision |

The diagram below illustrates the canonical retinoid signaling pathway, which serves as the foundational framework for understanding the potential action of this compound.

Beyond RARs: Exploring Non-Canonical and Off-Target Effects

While RARs are the primary targets, the therapeutic profile of Adapalene suggests modulation of other signaling pathways, which are likely to be relevant for this compound as well.

Anti-Inflammatory Pathways

Adapalene possesses significant anti-inflammatory properties independent of its effects on keratinization.[2][24]

-

Inhibition of Lipoxygenase (LOX) Activity: Adapalene has been shown to inhibit the activity of lipoxygenase enzymes, thereby reducing the production of pro-inflammatory leukotrienes from arachidonic acid.[2][24] This mechanism is crucial for its efficacy in inflammatory acne.

-

Modulation of the AP-1 Pathway: The Activator Protein 1 (AP-1) is a transcription factor that plays a key role in inflammation and cellular proliferation. Retinoids can antagonize AP-1 activity, and this is a potential mechanism for their anti-inflammatory and anti-cancer effects.[25][26] Adapalene's ability to downregulate AP-1 has been suggested.[27]

Hypothesis for this compound: The structural similarity to Adapalene suggests that this compound may also possess anti-inflammatory properties through the inhibition of LOX and modulation of the AP-1 pathway. The polarity introduced by the hydroxyl group could influence its interaction with these targets.

Emerging Targets in Cancer and Other Indications

Recent research has begun to uncover novel mechanisms of action for Adapalene, expanding its potential therapeutic applications beyond dermatology.

-

Induction of DNA Damage and S-Phase Arrest: In melanoma cells, Adapalene has been shown to induce S-phase cell cycle arrest and subsequent apoptosis through the induction of DNA damage.[22]

-

Modulation of the PI3K/Akt Pathway: In triple-negative breast cancer cells, Adapalene has demonstrated synergistic effects with PI3K inhibitors.[23]

-

Inhibition of Sebum Production: Adapalene can suppress sebum accumulation by inhibiting triacylglycerol biosynthesis and the expression of perilipin 1 in sebocytes.[28]

These findings open up exciting new avenues for investigating the therapeutic potential of this compound in oncology and sebaceous gland disorders.

Experimental Workflows for Target Identification and Validation

A systematic approach is required to definitively identify and validate the therapeutic targets of this compound. The following experimental workflows are proposed as a starting point for researchers in this field.

Target Engagement and Affinity Studies

The initial step is to confirm and quantify the interaction of this compound with its putative targets.

Step-by-Step Protocol: Radioligand Binding Assay for RARs

-

Prepare Nuclear Extracts: Isolate nuclear extracts from cells overexpressing human RARα, RARβ, or RARγ.

-

Incubate with Radioligand: Incubate the nuclear extracts with a known concentration of a radiolabeled RAR ligand (e.g., [³H]-all-trans-retinoic acid).

-

Competitive Binding: In parallel, incubate the nuclear extracts and radioligand with increasing concentrations of unlabeled this compound.

-

Separate Bound and Free Ligand: Use a method such as filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantify Radioactivity: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀) and calculate the binding affinity (Ki).

Cellular and Functional Assays

Once target engagement is confirmed, the next step is to assess the functional consequences of this interaction in a cellular context.

Step-by-Step Protocol: RARE-Luciferase Reporter Assay

-

Transfect Cells: Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for RAR and RXR, along with a reporter plasmid containing a RARE sequence upstream of a luciferase gene.

-

Treat with this compound: Treat the transfected cells with a range of concentrations of this compound.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a control (e.g., β-galactosidase expression) and plot the fold induction of luciferase activity against the concentration of this compound to determine the half-maximal effective concentration (EC₅₀).

The following diagram outlines a comprehensive workflow for the identification and validation of this compound's therapeutic targets.

Conclusion and Future Directions

This compound represents an untapped area of retinoid research with significant therapeutic potential. Based on the well-characterized pharmacology of its parent compound, Adapalene, we can confidently predict that its primary targets will be the retinoic acid receptors, RARβ and RARγ. However, the true therapeutic value of this compound may lie in a unique activity profile, potentially with altered receptor affinity, selectivity, or the ability to modulate non-canonical pathways.

The experimental workflows outlined in this guide provide a clear path forward for the systematic investigation of this compound's mechanism of action. Through a combination of biochemical, cellular, and in vivo studies, the scientific community can unlock the full therapeutic potential of this intriguing metabolite, paving the way for novel treatments in dermatology, oncology, and beyond.

References

-

Rusu, A., Tanase, C., Pascu, G. A., & Todoran, N. (2020). Recent Advances Regarding the Therapeutic Potential of Adapalene. Pharmaceuticals, 13(9), 217. [Link]

-

Tolaymat, L., & Zito, P. M. (2023). Adapalene. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (2024). Adapalene. [Link]

-

Topical retinoid drug Adapalene: A new frontier in cancer treatment. (2024). Scholars@Duke. [Link]

-

Bernard, B. A. (1993). Adapalene, a new chemical entity with retinoid activity. Skin Pharmacology, 6(Suppl 1), 61–69. [Link]

-

Bernard, B. A. (1993). Adapalene, a new chemical entity with retinoid activity. Skin Pharmacology, 6(Suppl 1), 61–69. [Link]

-

Drug Repurposing of Adapalene for Melanoma Treatment. (2022). Pharmaceutical Patent Analyst, 11(1). [Link]

-

Adapalene: What Is It, How It Works, Benefits, Side Effects. (2021). Ro. [Link]

-

Wang, Y., Xia, Q., Wang, Z., Li, Z., Chen, B., & Ma, P. (2019). Adapalene suppressed the proliferation of melanoma cells by S-phase arrest and subsequent apoptosis via induction of DNA damage. European journal of pharmacology, 851, 174–185. [Link]

-

Adapalene Before & After: How It Works, Benefits & Results. (2024). SkinLab - Dermatica. [Link]

-

Mehraj, U., Wani, N. A., Hamid, A., Alkhanani, M., Almilaibary, A., & Mir, M. A. (2022). Adapalene inhibits the growth of triple-negative breast cancer cells by S-phase arrest and potentiates the antitumor efficacy of GDC-0941. Frontiers in pharmacology, 13, 963162. [Link]

-

Clinical Pharmacology Biopharmaceutics Review(s). (n.d.). accessdata.fda.gov. [Link]

-

Herane, M. I., Orlandi, C., Zegpi, E., Valdés, P., & Ancić, X. (2012). Clinical efficacy of adapalene (Differin®) 0.3% gel in Chilean women with cutaneous photoaging. Journal of dermatological treatment, 23(1), 57–64. [Link]

-

Adapalene: Uses, Side Effects, Dosage & Interactions. (n.d.). Apollo Hospitals. [Link]

-

Adapalene: A New Topical Retinoid for Acne. (2000). Medcom. [Link]

-

Adapalene gel for anti-aging? Dermatologist @DrDrayzday. (2023, March 24). YouTube. [Link]

-

A Mechanistic Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach Informed by In Vitro and Clinical Studies for Topical Administration of Adapalene Gels. (2023). MDPI. [Link]

-

Signalling with retinoids in the human lung: validation of new tools for the expression study of retinoid receptors. (2009). PubMed Central. [Link]

-

Mechanism of action of adapalene for treating EGFR‐TKI‐induced skin disorder. (2024). PubMed Central. [Link]

-

In Silico, In Vitro, and In Vivo Investigations on Adapalene as Repurposed Third Generation Retinoid against Multiple Myeloma and Leukemia. (2023). NIH. [Link]

-

Retinoic Acid Actions Through Mammalian Nuclear Receptors. (2010). PubMed Central. [Link]

-

Adapalene for acne treatment: how it works, benefits, side effects. (n.d.). Curology. [Link]

-

Sato, T., Akimoto, N., Kitamura, K., & Kurihara, H. (2013). Adapalene suppresses sebum accumulation via the inhibition of triacylglycerol biosynthesis and perilipin expression in differentiated hamster sebocytes in vitro. The Journal of dermatological science, 70(1), 69–72. [Link]

-